2-Amino-6-tert-butylphenol hydrochloride
Overview
Description
Scientific Research Applications
Antiviral Properties and Immunomodulatory Activity
Derivatives of 2-amino-4,6-di-tert-butylphenol, closely related to 2-amino-6-tert-butylphenol hydrochloride, exhibit notable antiviral properties and radical regulatory activity against various types of organic radicals. Research has highlighted their potential immunomodulatory activity, with certain derivatives stimulating the production of α-interferon and γ-interferon, indicating a possible application in enhancing immune responses. However, concentrations need to be carefully managed to avoid cytotoxic effects (Nizheharodava et al., 2020).
Antioxidant Activity
Compounds containing the 2-amino-4,6-di-tert-butylphenol moiety have been explored for their antioxidant capabilities. In one study, Schiff bases containing ferrocenyl groups and phenol fragments demonstrated effectiveness in various antioxidant assays, comparable or superior to standard antioxidants. This suggests their utility in preventing oxidative stress-related cellular damage (Smolyaninov et al., 2018).
Metal Complexes and Catalysis
The coordination chemistry of ligands related to this compound with transition metal ions has been studied for their potential in redox chemistry. These metal complexes exhibit unique electronic structures and have been proposed for applications in oxidation processes, demonstrating the relevance of such compounds in catalysis and materials science (Chun et al., 2001).
Molecular and Electronic Structure
Research into the electronic structure of bis(o-iminobenzosemiquinonato)metal complexes, which include structural elements similar to this compound, has provided insights into the physical oxidation states in transition-metal complexes with radical ligands. This work has implications for understanding the fundamental chemistry of materials and catalysts containing such ligands (Chaudhuri et al., 2001).
Polymerization Catalysts
Lithium compounds of tetradentate amino-bis(phenolato) ligands, derived from compounds closely related to this compound, have shown effectiveness in catalyzing the ring-opening polymerization of cyclic esters. This suggests potential applications in the development of biodegradable polymers, highlighting the versatility of this compound derivatives in polymer chemistry (Dean et al., 2013).
Properties
IUPAC Name |
2-amino-6-tert-butylphenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,3)7-5-4-6-8(11)9(7)12;/h4-6,12H,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZKXPBRFGSRTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803582-32-2 | |
Record name | 2-amino-6-tert-butylphenol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.